molecular formula C8H4FNO3 B6223170 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 2770359-68-5

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6223170
CAS RN: 2770359-68-5
M. Wt: 181.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of indole-2,3-dione and is a potent inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO). This compound has been studied extensively for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. In addition, 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in the laboratory, including its use as a fluorescent dye and as a reagent for the synthesis of other compounds.

Scientific Research Applications

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a potent inhibitor of indoleamine-2,3-dioxygenase (6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione), which is an enzyme involved in the degradation of tryptophan. This enzyme is involved in the regulation of the immune system and has been implicated in the development of cancer, inflammation, and autoimmune disorders. As such, 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has been studied extensively for its potential in treating these diseases. Additionally, this compound has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is related to its inhibition of indoleamine-2,3-dioxygenase (6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione). This enzyme is involved in the degradation of tryptophan, an essential amino acid. By inhibiting the activity of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione, 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione prevents the degradation of tryptophan, allowing more of it to be available for use by the body. This has been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxy-2-deoxyguanosine. Furthermore, it has been shown to reduce the levels of pro-apoptotic proteins, such as caspase-3, caspase-9, and Bax.

Advantages and Limitations for Lab Experiments

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has a wide range of advantages and limitations for use in laboratory experiments. One advantage is that it is a potent inhibitor of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione, which makes it useful for studying the effects of tryptophan metabolism. Additionally, it is relatively easy to synthesize, and can be purified by column chromatography or recrystallization. However, it is not very stable and can degrade over time. Furthermore, its effects may vary depending on the concentration used and the experimental conditions.

Future Directions

There are a number of potential future directions for 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione. One potential direction is to further investigate its potential in treating cancer, inflammation, and autoimmune disorders. Additionally, it could be studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it could be used in combination with other compounds to enhance its therapeutic effects. Finally, it could be studied for its potential in other areas, such as drug delivery and drug repurposing.

Synthesis Methods

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is synthesized through the condensation reaction of an aldehyde and an amine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and is typically complete within several hours. The product is then purified by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product through a series of chemical reactions.", "Starting Materials": [ "3-nitrophthalic acid", "ethyl acetoacetate", "sodium hydroxide", "fluorine gas", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-nitrophthalic acid with nitric acid and sulfuric acid to form 3-nitro-4-phthalic acid", "Step 2: Reduction of 3-nitro-4-phthalic acid with iron and hydrochloric acid to form 3-amino-4-phthalic acid", "Step 3: Cyclization of 3-amino-4-phthalic acid with ethyl acetoacetate and sodium hydroxide to form 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione", "Step 4: Fluorination of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione with fluorine gas and hydrochloric acid to form 6-fluoro-7-fluoroacetyl-2,3-dihydro-1H-indole-2,3-dione", "Step 5: Neutralization of 6-fluoro-7-fluoroacetyl-2,3-dihydro-1H-indole-2,3-dione with sodium bicarbonate to form 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione", "Step 6: Purification of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione by recrystallization from water and drying with sodium chloride" ] }

CAS RN

2770359-68-5

Product Name

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Molecular Formula

C8H4FNO3

Molecular Weight

181.1

Purity

95

Origin of Product

United States

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